molecular formula C8H11N3O2 B13612257 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one

5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one

Cat. No.: B13612257
M. Wt: 181.19 g/mol
InChI Key: RHMIPWQVXAKSFV-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one is a heterocyclic compound that features both an imidazole and an oxazolidinone ring. The imidazole ring is known for its presence in many biologically active molecules, while the oxazolidinone ring is often found in antibiotics. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one typically involves the formation of the imidazole ring followed by the construction of the oxazolidinone ring. One common method involves the cyclization of an amido-nitrile precursor under mild conditions, often using a nickel catalyst . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring is known to inhibit protein synthesis in bacteria, making it a valuable scaffold for antibiotic development .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-(1-Ethyl-1h-imidazol-5-yl)oxazolidin-2-one apart is its combination of the imidazole and oxazolidinone rings, which endows it with unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-(3-ethylimidazol-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11N3O2/c1-2-11-5-9-3-6(11)7-4-10-8(12)13-7/h3,5,7H,2,4H2,1H3,(H,10,12)

InChI Key

RHMIPWQVXAKSFV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CNC(=O)O2

Origin of Product

United States

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